molecular formula C18H14N2O2 B3003185 2-benzyl-5-(2H-chromen-3-yl)-1,3,4-oxadiazole CAS No. 1081143-88-5

2-benzyl-5-(2H-chromen-3-yl)-1,3,4-oxadiazole

Cat. No.: B3003185
CAS No.: 1081143-88-5
M. Wt: 290.322
InChI Key: KUPOUDFGTDHDMB-UHFFFAOYSA-N
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Description

2-benzyl-5-(2H-chromen-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains a benzyl group, a chromenyl group, and an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-(2H-chromen-3-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an aromatic aldehyde to form a hydrazone intermediate, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-(2H-chromen-3-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-benzyl-5-(2H-chromen-3-yl)-1,3,4-oxadiazole exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . Similarly, its anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-benzyl-5-(2H-chromen-3-yl)-1,3,4-oxadiazole include other oxadiazole derivatives and chromenyl-containing compounds. Examples include:

  • 2-phenyl-5-(2H-chromen-3-yl)-1,3,4-oxadiazole
  • 2-benzyl-5-(2H-chromen-3-yl)-1,3,4-thiadiazole
  • 2-benzyl-5-(2H-chromen-3-yl)-1,3,4-triazole

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. The presence of both the chromenyl and oxadiazole moieties in a single molecule allows for a diverse range of interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

2-benzyl-5-(2H-chromen-3-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c1-2-6-13(7-3-1)10-17-19-20-18(22-17)15-11-14-8-4-5-9-16(14)21-12-15/h1-9,11H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPOUDFGTDHDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C3=NN=C(O3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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